2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester is a complex organic compound with a unique structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains various functional groups, including a carboxylic acid, chloro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester typically involves multiple steps One common approach is to start with 2-naphthalenecarboxylic acid as the base compoundThe silyl ether group is often introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of various functional groups allows it to form specific interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: The base compound from which the target compound is derived.
6-Chloro-2-naphthalenecarboxylic acid: A similar compound with a chloro group but lacking the silyl ether and methoxy groups.
5,8-Dimethoxy-2-naphthalenecarboxylic acid: A compound with methoxy groups but without the chloro and silyl ether groups.
Uniqueness
The uniqueness of 2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester lies in its combination of functional groups, which confer specific reactivity and potential applications. The presence of the silyl ether group, in particular, provides stability and protection for certain reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C21H29ClO5Si |
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Molecular Weight |
425.0 g/mol |
IUPAC Name |
ethyl 4-[tert-butyl(dimethyl)silyl]oxy-6-chloro-5,8-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H29ClO5Si/c1-9-26-20(23)13-10-14-16(24-5)12-15(22)19(25-6)18(14)17(11-13)27-28(7,8)21(2,3)4/h10-12H,9H2,1-8H3 |
InChI Key |
LXIKJQZKVHOHCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)O[Si](C)(C)C(C)(C)C)C(=C(C=C2OC)Cl)OC |
Origin of Product |
United States |
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